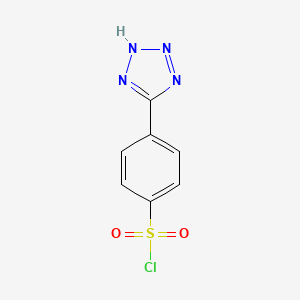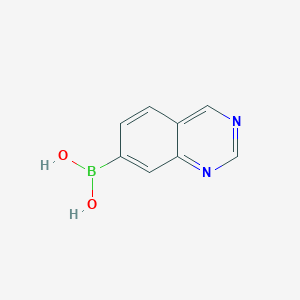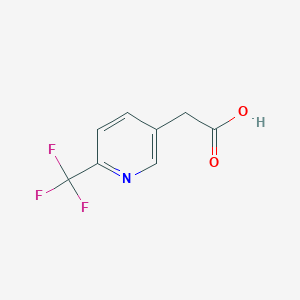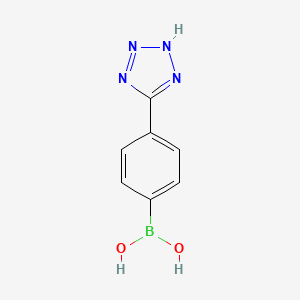
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid
Overview
Description
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid is an organic compound with the molecular formula C7H7BN4O2 It is a boronic acid derivative featuring a tetrazole ring attached to a phenyl group
Mechanism of Action
Target of Action
It is known to play a significant role in the development of drugs to combat cardiovascular diseases by inhibiting platelet aggregation .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. It is used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) . Its specificity in binding makes it helpful in pharmaceutical synthesis .
Biochemical Pathways
It is known to be involved in the synthesis of (biphenylmethyl)pyridone and (pyridylmethyl)pyridone pharmaceuticals for the treatment of glaucoma and diabetic retinopathy .
Result of Action
It is known to play a significant role in the development of drugs to combat cardiovascular diseases .
Action Environment
The action, efficacy, and stability of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C . Additionally, safety precautions suggest avoiding ingestion and inhalation, and ensuring adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2H-Tetrazol-5-yl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with sodium azide and a copper catalyst under specific conditions to form the tetrazole ring . Another method involves the use of microwave-assisted reactions to achieve the desired product efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically results in biaryl compounds .
Scientific Research Applications
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
(2-(2H-Tetrazol-5-yl)phenyl)boronic acid: Similar structure but with the tetrazole ring attached at a different position on the phenyl ring.
(4-(1H-Tetrazol-5-yl)phenyl)boronic acid: Another isomer with a different hydrogen placement on the tetrazole ring.
Uniqueness
(4-(2H-Tetrazol-5-yl)phenyl)boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its isomers. This uniqueness makes it valuable in specialized applications, particularly in catalysis and material science.
Properties
IUPAC Name |
[4-(2H-tetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUPJOQUAAVAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NNN=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674152 | |
| Record name | [4-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179942-55-3 | |
| Record name | [4-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Tetrazol-5-yl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


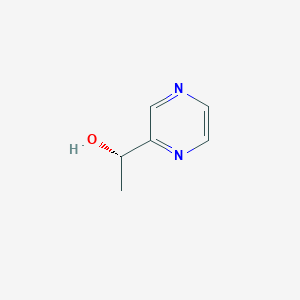
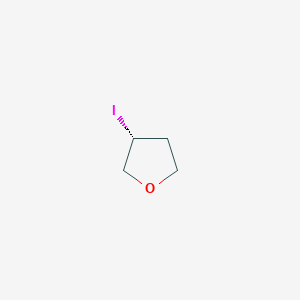
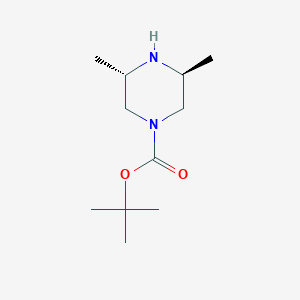
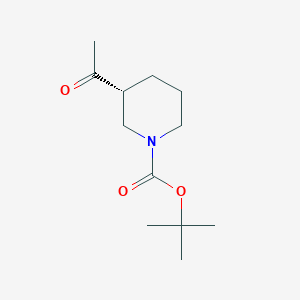
![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
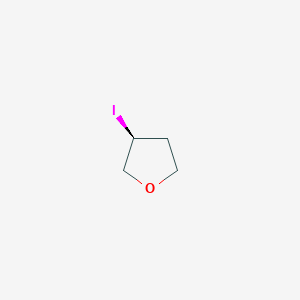
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
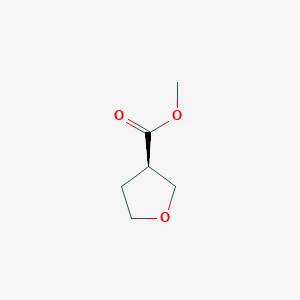
![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)
![N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1393050.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)
